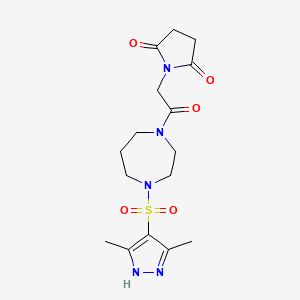
1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H23N5O5S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H22N4O4S, with a molecular weight of approximately 382.45 g/mol. Its structure features a pyrazole ring substituted with a sulfonyl group and a diazepane moiety, which may contribute to its biological activity.
Research indicates that compounds containing pyrazole structures often exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties .
- Neuroprotective Properties : Some studies suggest that pyrazole derivatives can protect neuronal cells from damage due to oxidative stress and apoptosis .
Antioxidant Activity
A study evaluated the antioxidant properties of related pyrazole compounds using in vitro assays. Results demonstrated significant reductions in reactive oxygen species (ROS) levels, indicating their potential as effective antioxidants .
Anti-inflammatory Activity
In vitro studies have shown that certain pyrazole derivatives can effectively reduce inflammation markers in cell lines exposed to inflammatory stimuli. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to the one have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound's ability to modulate signaling pathways involved in cancer progression remains an area for further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of sulfonyl and diazepane groups may enhance these effects by improving solubility and bioavailability.
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The sulfonyl group is known to contribute to increased antibacterial activity. A study evaluating similar compounds reported promising results against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be effective in treating bacterial infections .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been evaluated for their affinity towards monoamine transporters, indicating possible applications in treating neurological disorders such as depression and anxiety . The diazepane ring may provide additional binding sites for neurotransmitter modulation.
In Vitro Studies
In vitro studies involving similar compounds have shown that they can inhibit the uptake of neurotransmitters like dopamine and norepinephrine, which are crucial in mood regulation . This points to the potential use of the compound in developing antidepressants or anxiolytics.
Structural Analysis
X-ray crystallography has been utilized to analyze the structural properties of related compounds. Understanding the conformational dynamics of these molecules can provide insights into their biological activity and aid in the design of more effective derivatives .
Case Study 1: Anticancer Screening
A series of pyrazole-based compounds were synthesized and screened for anticancer activity. The results indicated that modifications to the sulfonyl group significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that further exploration of this compound could lead to new anticancer agents .
Case Study 2: Antimicrobial Efficacy
A study focusing on antimicrobial properties evaluated several derivatives against common pathogens. The results showed that compounds with the pyrazole-sulfonyl structure exhibited notable antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
属性
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYXNQACDRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













